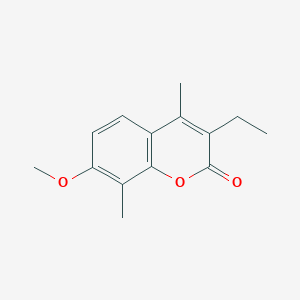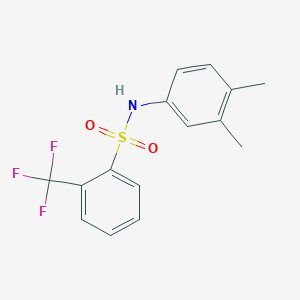
3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, such as "3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one," often involves multicomponent reactions or regioselective Wittig reactions. For instance, chromene compounds have been synthesized through one-pot domino Friedel-Crafts acylation/annulation processes from internal alkynes and 2-methoxybenzoyl chlorides, showcasing regioselective synthesis methods (Bam & Chalifoux, 2018).
Molecular Structure Analysis
Crystal structure analysis of related chromene derivatives reveals the presence of pi-pi stacking interactions and specific conformations. For example, some chromene compounds crystallize in monoclinic systems, with detailed crystallographic parameters providing insights into molecular orientations and intermolecular interactions (Manolov et al., 2012).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including esterification, acylation, and cyclization, leading to the formation of diverse functional groups and structural motifs. The reaction conditions, such as the use of ultrasonic irradiation, can significantly influence the yield and properties of the synthesized compounds (Wang Huiyana, 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are closely tied to their molecular structure. Analyzing the crystallography of these compounds provides valuable information on their stability, packing, and potential applications in materials science (Inglebert et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, photostability, and electrochemical characteristics, of chromene derivatives can be tailored through functionalization. Studies have shown that substitutions at specific positions on the chromene core can significantly affect these properties, offering pathways to design compounds with desired functionalities (Maggiani et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has explored various derivatives of 2H-chromen-2-one for their potential biological activities. For instance, compounds related to 3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one have been synthesized to investigate their anti-juvenile hormone activity, demonstrating significant biological effects in silkworm larvae, Bombyx mori (Furuta et al., 2010). Furthermore, novel synthesis approaches using poly (ethylene glycol) grafted catalysts have been developed for the efficient production of 3,4-dihydropyrano[3,2-c]chromene derivatives, showcasing the versatility and application potential in water, highlighting environmental friendliness and substrate flexibility (Wang et al., 2015).
Chemical Reactions and Derivative Synthesis
Studies have also focused on the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines to produce novel cyclic phosphonic analogues, illustrating the compound's reactivity and potential for creating diverse chemical structures (Elż & Slawomir, 1999).
Antimicrobial and Antioxidative Properties
Some derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing significant antibacterial and antifungal effects. This highlights the potential therapeutic applications of 3-ethyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one derivatives in treating microbial infections (Banoji et al., 2022). Additionally, compounds with highly oxygenated carbon skeletons derived from similar structures have demonstrated promising antioxidative activities and potential anti-inflammatory properties by inhibiting pro-inflammatory enzymes (Makkar & Chakraborty, 2018).
Eigenschaften
IUPAC Name |
3-ethyl-7-methoxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-10-8(2)11-6-7-12(16-4)9(3)13(11)17-14(10)15/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKASKHWGVOLPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350648 |
Source


|
| Record name | 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-7-methoxy-4,8-dimethylchromen-2-one | |
CAS RN |
6095-94-9 |
Source


|
| Record name | 3-ethyl-7-methoxy-4,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)


![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)
![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)